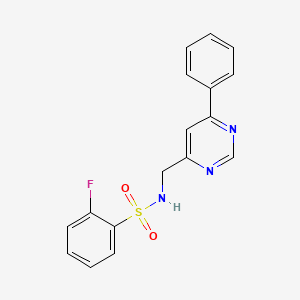
2-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzenesulfonamide, also known as PF-04971729, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Medicinal Chemistry Applications
- Cyclooxygenase-2 Inhibition : Certain benzenesulfonamide derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes. The introduction of a fluorine atom into these molecules can enhance COX-2 selectivity, demonstrating potential for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Biochemistry Applications
- Carbonic Anhydrase Inhibition : Sulfonamide derivatives can act as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation and CO2 transport. These inhibitors are explored for therapeutic applications, including glaucoma treatment, demonstrating the importance of structural modifications for activity and selectivity (Abdel-Mohsen et al., 2020).
Organic Synthesis Applications
- Radiosensitizing Agents for Cancer Therapy : Novel phenylpyrimidine derivatives, including those related to the sulfonamide structure, have been identified as radiosensitizers that enhance the efficacy of radiotherapy in cancer treatment. These compounds can induce cell cycle arrest and potentiate the effects of radiation therapy, offering new avenues for cancer treatment strategies (Jung et al., 2019).
properties
IUPAC Name |
2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-15-8-4-5-9-17(15)24(22,23)21-11-14-10-16(20-12-19-14)13-6-2-1-3-7-13/h1-10,12,21H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVBMOZHAJRNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

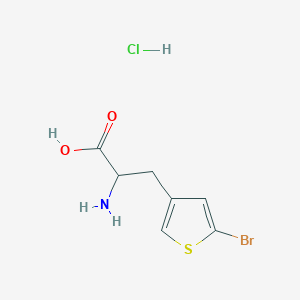
![4,4,4-Trifluoro-1-[3-(triazol-2-yl)azetidin-1-yl]butan-1-one](/img/structure/B2823231.png)
![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2823232.png)
![[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride](/img/structure/B2823233.png)
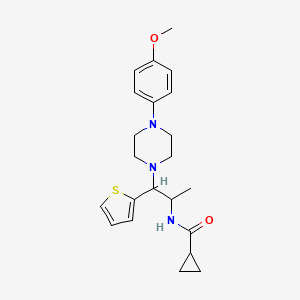
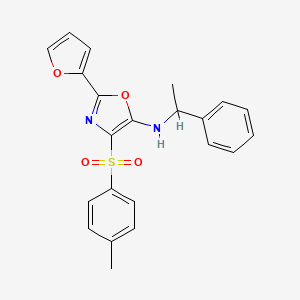
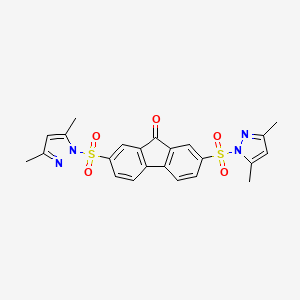
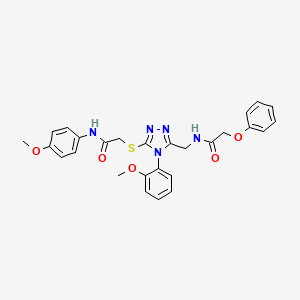

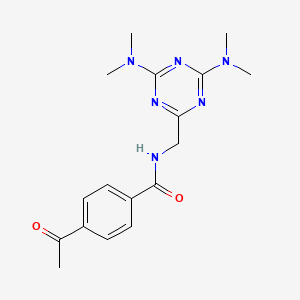
![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2823242.png)
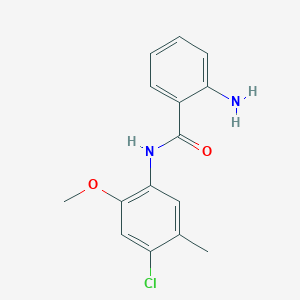
![Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate](/img/structure/B2823247.png)
![(6-Methoxypyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2823250.png)